molecular formula C13H19NO2 B13807328 (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate

Cat. No.: B13807328
M. Wt: 221.29 g/mol
InChI Key: SFOCCFDOYFIVNE-GFCCVEGCSA-N
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Description

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate typically involves the reaction of 3,5-dimethylphenyl derivatives with (2R)-2-amino-3-methylbutanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethylphenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
  • 3,5-dimethylphenyl (2R)-2-(2-ethoxyethoxy)propanoate

Uniqueness

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C13H19NO2/c1-8(2)12(14)13(15)16-11-6-9(3)5-10(4)7-11/h5-8,12H,14H2,1-4H3/t12-/m1/s1

InChI Key

SFOCCFDOYFIVNE-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC(=O)[C@@H](C(C)C)N)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C(C(C)C)N)C

Origin of Product

United States

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